3-Bromoisothiazole-5-carbonitrile
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Overview
Description
3-Bromoisothiazole-5-carbonitrile: is a heterocyclic compound featuring a five-membered ring structure composed of sulfur, nitrogen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoisothiazole-5-carbonitrile typically involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride (CCl4). This reaction yields 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) in 7% and 18% yields, respectively .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoisothiazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines, to form 3-amino-substituted derivatives.
Coupling Reactions: The compound can participate in Suzuki, Stille, and Sonogashira couplings, where the bromine atom is replaced by carbon nucleophiles.
Common Reagents and Conditions:
Substitution Reactions: Pyrrolidine or morpholine are commonly used nucleophiles in substitution reactions.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed:
Substitution Reactions: 3-Amino-substituted derivatives.
Coupling Reactions: Various aryl- and alkyl-substituted isothiazoles.
Scientific Research Applications
Chemistry: 3-Bromoisothiazole-5-carbonitrile is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .
Biology and Medicine: The compound and its derivatives have shown potential biological activities, including antiviral, antibacterial, and antifungal properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-Bromoisothiazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
3-Chloroisothiazole-5-carbonitrile: Similar in structure but with a chlorine atom instead of bromine.
3-Bromo-4-phenylisothiazole-5-carboxylic Acid: Contains a phenyl group and a carboxylic acid functional group.
Uniqueness: 3-Bromoisothiazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C4HBrN2S |
---|---|
Molecular Weight |
189.04 g/mol |
IUPAC Name |
3-bromo-1,2-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4HBrN2S/c5-4-1-3(2-6)8-7-4/h1H |
InChI Key |
WSMKHNLYEYXEEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SN=C1Br)C#N |
Origin of Product |
United States |
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